GluR2m

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AMPA (GluR2) receptor inhibitor peptide that inhibits the interaction between the C-terminus of the GluR2 subunit and N-ethylmaleimide-sensitive fusion protein (NSF). It reduces AMPA currents

Biological Activity

GluR2m, a modified form of the GluR2 subunit of AMPA receptors, plays a significant role in synaptic transmission and plasticity within the central nervous system. This article delves into the biological activity of this compound, examining its mechanisms of action, effects on neuronal function, and implications for neurological research and therapy.

Overview of this compound

This compound is characterized by a mutation that alters its properties compared to the wild-type GluR2 (GluR2r). This modification affects the receptor's interaction with intracellular proteins and its trafficking to the cell surface, which is crucial for synaptic signaling.

This compound influences several biological processes through its interaction with various proteins:

- NSF Interaction : this compound's interaction with N-ethylmaleimide-sensitive factor (NSF) is essential for receptor recycling and surface expression. Studies indicate that this compound reduces the surface expression of AMPA receptors in neurons, potentially leading to decreased synaptic strength and altered plasticity .

- Calcium Permeability : Unlike its counterpart, GluR2r, this compound exhibits different calcium permeability characteristics. This property can influence excitotoxicity and neuronal survival under pathological conditions .

Case Studies

- Hippocampal Neurons : Research involving the infusion of this compound peptides into hippocampal neurons demonstrated significant reductions in AMPA receptor surface expression. This finding suggests that this compound may play a role in regulating synaptic plasticity through modulation of receptor availability .

- Neuronal Survival : The differential effects of this compound on calcium influx have implications for neuronal health. In models of excitotoxicity, neurons expressing higher levels of this compound showed increased vulnerability, highlighting its role in mediating calcium-related cell death pathways .

Data Table: Effects of this compound on Neuronal Function

| Parameter | Wild-Type (GluR2r) | Modified (this compound) | Effect |

|---|---|---|---|

| Surface Expression | High | Low | Reduced synaptic strength |

| Calcium Permeability | Low | High | Increased excitotoxicity |

| Interaction with NSF | Strong | Weaker | Impaired recycling |

| Neuronal Survival Rate | Higher | Lower | Increased vulnerability |

Pharmacological Implications

The unique properties of this compound suggest potential therapeutic applications, particularly in conditions where AMPA receptor modulation could be beneficial:

- Neurodegenerative Diseases : Targeting this compound could provide a strategy for neuroprotection in diseases like Alzheimer's or ALS, where excitotoxicity plays a critical role .

- Synaptic Dysfunction : Modulating the expression or function of this compound may offer avenues for restoring synaptic balance in disorders characterized by impaired plasticity, such as schizophrenia or depression .

Properties

IUPAC Name |

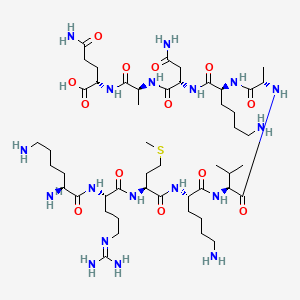

(2S)-5-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H92N18O13S/c1-26(2)38(67-45(76)31(15-8-11-22-52)63-44(75)33(19-24-81-5)64-42(73)32(16-12-23-58-49(56)57)62-41(72)29(53)13-6-9-20-50)47(78)60-28(4)39(70)61-30(14-7-10-21-51)43(74)66-35(25-37(55)69)46(77)59-27(3)40(71)65-34(48(79)80)17-18-36(54)68/h26-35,38H,6-25,50-53H2,1-5H3,(H2,54,68)(H2,55,69)(H,59,77)(H,60,78)(H,61,70)(H,62,72)(H,63,75)(H,64,73)(H,65,71)(H,66,74)(H,67,76)(H,79,80)(H4,56,57,58)/t27-,28-,29-,30-,31-,32-,33-,34-,35-,38-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTYSOEUWYZLCBY-MFTMZZJWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCSC)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H92N18O13S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1173.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.